REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH2:10][C:11]([CH3:13])=O)=[C:4]([CH3:15])[CH:3]=1>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([CH3:15])[CH:3]=1)[NH:8][C:9](=[O:14])[CH:10]=[C:11]2[CH3:13]
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Name
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Quantity
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18 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)NC(CC(=O)C)=O)C
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The cooled mixture was then poured onto ice (200 g)
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Type
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FILTRATION
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Details
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the solid was filtered off
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Type
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CUSTOM
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Details
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dried in vacuo at 100° for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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to give the crude product (15.0 g)
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Type
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CUSTOM
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Details
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A small portion (1.5 g) of this material was recrystallised from ethyl acetate/methanol
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Name
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Type
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product
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Smiles
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BrC=1C=C2C(=CC(NC2=C(C1)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |